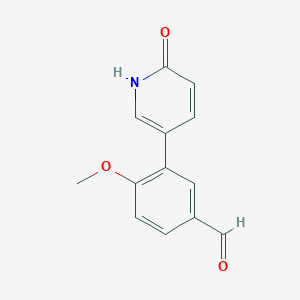![molecular formula C11H21N5O2 B13870912 tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the carbamate moiety.
Protection: The amino group is protected using trityl protection.
Condensation: The final step involves the condensation of the protected intermediate with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrazole ring.
Reduction: Reduction reactions can target the carbamate moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and tetrazole sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Corresponding amines from the reduction of the carbamate moiety.
Substitution: Substituted carbamates and tetrazoles.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Shares the carbamate moiety but lacks the tetrazole ring.
N-Boc-ethylenediamine: Contains a similar carbamate structure but with different substituents.
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure with a bromoethyl group instead of the tetrazole ring.
Uniqueness:
- The presence of the tetrazole ring in tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate imparts unique chemical and biological properties.
- The combination of the carbamate and tetrazole functionalities makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H21N5O2 |
|---|---|
Poids moléculaire |
255.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N5O2/c1-8(2)16-14-9(13-15-16)6-7-12-10(17)18-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,17) |
Clé InChI |
VGHSPQRQZCTSEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1N=C(N=N1)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)


![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)








